molecular formula C5H7N3O3 B2591681 (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol CAS No. 1201935-82-1

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol

Cat. No.: B2591681
CAS No.: 1201935-82-1
M. Wt: 157.129
InChI Key: IMWPEOTZNMDDEG-UHFFFAOYSA-N
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Description

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring

Preparation Methods

. One common synthetic route involves the reaction of 1-methylpyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitropyrazole is then reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position, yielding (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol .

Chemical Reactions Analysis

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol and its derivatives depends on the specific biological target. For example, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The nitro group and hydroxymethyl group play crucial roles in the binding interactions with the enzyme’s active site .

Comparison with Similar Compounds

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol can be compared with other pyrazole derivatives such as:

The presence of both the nitro and hydroxymethyl groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWPEOTZNMDDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisobutyl aluminum hydride (34.2 ml of a 1 M solution in toluene) was added to a solution of methyl 1-methyl-4-nitro-pyrazole-3-carboxylate (2.92 g) in anhydrous THF (100 ml) at −20° C. over a period of 5 minutes. The reaction was stirred at room temperature overnight and then poured into sat. citric acid (100 ml). The organic phase was separated and the aqueous washed with EtOAc (4×100 ml). The combined organic phases were washed with brine (100 ml), dried, filtered and concentrated in vacuo. The crude material was columned on silica (50 g), eluting with EtOAc. The product fractions were combined and washed with sat. aq. potassium sodium L-tartrate solution (3×100 ml) and brine (100 ml). The solvent was removed in vacuo to yield (1-methyl-4-nitropyrazol-3-yl)methanol as a pale yellow solid, 2.0 g, 74%.
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